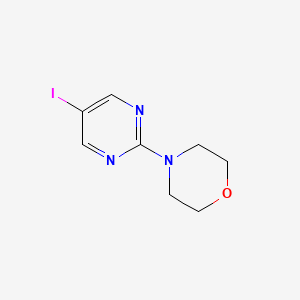

4-(5-Iodopyrimidin-2-yl)morpholine

Overview

Description

4-(5-Iodopyrimidin-2-yl)morpholine (CAS: 866534-08-9) is a heterocyclic compound featuring a pyrimidine ring substituted with iodine at position 5 and a morpholine group at position 2. Its molecular formula is C₈H₁₀IN₃O, with a molecular weight of 291.09 g/mol and a purity of 98% . The iodine atom confers unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and agrochemical synthesis.

Preparation Methods

The synthesis of 4-(5-Iodopyrimidin-2-yl)morpholine typically involves the iodination of a pyrimidine derivative followed by the introduction of a morpholine ring. One common synthetic route includes the reaction of 5-iodopyrimidine with morpholine under specific conditions to yield the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(5-Iodopyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(5-Iodopyrimidin-2-yl)morpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.

Biology: The compound is studied for its potential to modulate protein kinases, which play a crucial role in various cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where protein kinases are involved, such as cancer and inflammatory disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(5-Iodopyrimidin-2-yl)morpholine involves its interaction with protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This compound can inhibit or modulate the activity of specific protein kinases, thereby affecting various signaling pathways within the cell. The exact molecular targets and pathways involved depend on the specific protein kinase being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrimidine Derivatives

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)

- Molecular Formula : C₈H₉Cl₂N₃O

- Molecular Weight : 234.09 g/mol

- Key Differences :

- Substituents: Chlorine atoms at pyrimidine positions 4 and 6 instead of iodine at position 5.

- Reactivity: Chlorine’s smaller atomic size and higher electronegativity reduce polarizability compared to iodine, limiting utility in metal-catalyzed cross-couplings.

- Applications: Widely used in pharmaceuticals and agrochemicals due to stability and ease of functionalization .

4-(4-Chloropyrimidin-2-yl)morpholine (CAS: 24192-96-9)

- Molecular Formula : C₈H₁₀ClN₃O

- Molecular Weight : 199.64 g/mol

- Key Differences :

Comparison Table :

| Compound | CAS | Substituents | Mol. Weight | Key Applications |

|---|---|---|---|---|

| 4-(5-Iodopyrimidin-2-yl)morpholine | 866534-08-9 | Iodo (C5) | 291.09 | Cross-coupling intermediates |

| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 10397-13-4 | Cl (C4, C6) | 234.09 | Pharmaceuticals, agrochemicals |

| 4-(4-Chloropyrimidin-2-yl)morpholine | 24192-96-9 | Cl (C4) | 199.64 | Kinase inhibitors |

Extended Heterocyclic Systems

Pyrido[4,3-d]pyrimidine Derivatives

describes compounds like 4-(5-Chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine (3c):

- Molecular Formula : ~C₂₁H₂₀ClN₅O₂

- Molecular Weight : ~429.87 g/mol

- Methoxyphenyl groups enhance lipophilicity, impacting bioavailability. Melting Point: 205–206°C, indicating higher thermal stability vs. simpler pyrimidines (~160–180°C for iodine analog) .

Pyrrolo[3,4-d]pyrimidine Derivatives

Example: 4-(6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine (CAS: 2034371-61-2):

- Molecular Formula : C₁₄H₁₅ClN₄O₃S₂

- Molecular Weight : 386.9 g/mol

- Key Differences: Sulfonyl and thiophen groups introduce hydrogen-bonding and redox-active sites. Applications: Potential use in enzyme inhibition (e.g., kinase or protease targets) .

Boron-Containing Analogs

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine (CAS: 957198-30-0):

- Molecular Formula : C₁₄H₂₂BN₃O₃

- Molecular Weight : 299.16 g/mol

- Key Differences :

- Boronate ester enables Suzuki-Miyaura cross-coupling, similar to iodine’s role in Ullmann or Stille reactions.

- Iodo derivatives may offer faster reaction kinetics due to iodine’s leaving-group ability .

Biological Activity

4-(5-Iodopyrimidin-2-yl)morpholine is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential biological activities, particularly its interaction with protein kinases. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview

This compound is a derivative of pyrimidine and morpholine, known for its ability to modulate protein kinases, which are crucial for various cellular processes. Its structure allows it to participate in biochemical pathways that can influence disease mechanisms, particularly in cancer and inflammatory disorders.

The primary mechanism of action involves the compound's interaction with specific protein kinases. By inhibiting or modulating these enzymes, this compound can alter signaling pathways within cells, affecting processes such as cell proliferation and apoptosis. The precise molecular targets may vary depending on the specific kinase involved.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor growth and survival. For instance, compounds with similar structures have demonstrated efficacy against breast and lung cancer cell lines by disrupting the phosphorylation of critical proteins .

Antimalarial Activity

A related study on pyrimidine derivatives highlighted their potential as antimalarial agents. While not directly tested on this compound, the structural similarities suggest potential efficacy against Plasmodium falciparum. In a mouse model, related compounds showed significant reductions in parasitemia, indicating a possible avenue for further research into this compound’s antimalarial properties .

Case Study 1: Protein Kinase Inhibition

A study focusing on the inhibition of specific protein kinases by this compound revealed that it could effectively modulate the activity of kinases involved in cancer progression. The compound was found to inhibit the phosphorylation of target proteins, leading to reduced cell viability in cancer cell lines. This suggests a potential role as a therapeutic agent in oncology.

Case Study 2: Pharmacokinetics and Toxicity

Another investigation assessed the pharmacokinetic properties of this compound. The results indicated good cell permeability and favorable metabolic stability. However, concerns regarding its interaction with cytochrome P450 enzymes were noted, suggesting a need for further optimization to reduce potential toxicity while maintaining efficacy .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(5-iodopyrimidin-2-yl)morpholine, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, refluxing 5-iodopyrimidin-2-amine derivatives with morpholine in ethanol under basic conditions (e.g., NaH or K₂CO₃) can yield the target compound. Critical parameters include:

- Molar ratios : Excess morpholine (1.5–2.0 equivalents) improves substitution efficiency.

- Temperature : Reflux (~80°C) ensures sufficient activation energy for the reaction.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol removes unreacted starting materials .

Optimization studies should monitor reaction progress via TLC or HPLC and adjust solvent polarity for crystallization.

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structural identity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm morpholine integration (δ ~3.6–3.8 ppm for N-CH₂-O protons) and pyrimidine ring signals. The iodine substituent causes distinct deshielding in adjacent carbons (¹³C NMR: C5 ~90–100 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines single-crystal data to resolve bond angles and confirm iodine positioning. Hydrogen bonding between morpholine oxygen and pyrimidine protons may stabilize the lattice .

- Raman/IR : Stretching modes for C-I (~550–600 cm⁻¹) and morpholine C-O-C (~1100–1120 cm⁻¹) should align with computational predictions .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental vibrational spectra for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or anharmonicity in DFT calculations. To address this:

- Solvent correction : Include implicit solvent models (e.g., PCM) in computational workflows.

- Pressure-dependent studies : High-pressure Raman spectroscopy (e.g., 0–3.5 GPa) reveals shifts in C-H···O hydrogen bonding, which DFT may overlook without explicit lattice parameters .

- Hybrid methods : Combine B3LYP functional with dispersion corrections (e.g., D3BJ) to better model van der Waals interactions .

Q. What experimental designs are effective for studying the reactivity of the iodine substituent in cross-coupling reactions?

- Methodological Answer : The iodine atom is a prime site for Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst screening : Test Pd(PPh₃)₄, CuI, or NiCl₂ with ligands (e.g., XPhos) under inert atmospheres.

- Solvent optimization : Use DMF or THF for polar intermediates; monitor by GC-MS or ¹⁹F NMR (if fluorinated partners are used).

- Kinetic analysis : Quench reactions at intervals to track substituent loss via ICP-MS for iodine quantification .

Q. How should researchers analyze high-pressure-induced phase transitions in this compound?

- Methodological Answer :

- Raman spectroscopy : Use diamond anvil cells (DACs) to apply pressure (0–5 GPa). Monitor peak splitting in morpholine C-O-C (~1100 cm⁻¹) and pyrimidine ring modes (~1600 cm⁻¹), which indicate conformational changes .

- Complementary techniques : Pair with synchrotron XRD to correlate spectral shifts with lattice compression.

- Data interpretation : Discontinuities in dω/dp plots at ~1.7 GPa suggest phase transitions; compare with ab-initio molecular dynamics simulations .

Properties

IUPAC Name |

4-(5-iodopyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQHAQNJMZJCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.